4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine
Overview
Description
This compound is a complex organic molecule that is used in the field of medicinal chemistry . It is an intermediate used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. As an intermediate in the synthesis of aminopyridopyrimidinones, it likely undergoes various organic reactions, including nucleophilic substitutions and condensations .Scientific Research Applications
Molecular Binding and DNA Interaction
- Hoechst 33258, a compound structurally similar to the queried chemical, binds strongly to the minor groove of double-stranded B-DNA, primarily targeting AT-rich sequences. This strong binding affinity makes it useful as a fluorescent DNA stain in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Beyond staining, Hoechst derivatives have applications as radioprotectors and topoisomerase inhibitors, providing a platform for drug design and studies on DNA sequence recognition and binding (Issar & Kakkar, 2013).
Bioactivity and Health Implications
- Compounds like p-Coumaric acid, which shares structural features with the queried compound, demonstrate diverse bioactivities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory properties. Despite strong bioactivities, these compounds exhibit low absorption, which presents a challenge for their therapeutic application (Pei et al., 2016).
Optoelectronic Material Development
- Quinazolines and pyrimidines, structurally related to the queried compound, have significant potential in the creation of novel optoelectronic materials. The incorporation of these structures into π-extended conjugated systems is crucial for fabricating materials for organic light-emitting diodes, including highly efficient red phosphorescent organic light-emitting diodes, and potential photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
properties
IUPAC Name |
4-(3-aminophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]thieno[3,2-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6OS/c1-28-10-12-29(13-11-28)18-7-5-17(6-8-18)25-23-26-20-9-14-31-21(20)22(27-23)30-19-4-2-3-16(24)15-19/h2-9,14-15H,10-13,24H2,1H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNHDWYVKAPANE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)N)SC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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